molecular formula C12H14N4S B362496 4-cyclopentyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol CAS No. 672342-05-1

4-cyclopentyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B362496
CAS No.: 672342-05-1
M. Wt: 246.33g/mol
InChI Key: WKYMKHAAKPHMAD-UHFFFAOYSA-N
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Description

4-cyclopentyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring. Compounds with triazole rings are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopentyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a cyclopentyl hydrazine derivative with a pyridine carboxylic acid derivative, followed by cyclization to form the triazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a suitable catalyst.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-cyclopentyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving triazole-containing compounds.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for compounds like 4-cyclopentyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol often involves interaction with specific molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which can modulate the activity of the target.

Comparison with Similar Compounds

Similar Compounds

  • 4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
  • 4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-cyclopentyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the cyclopentyl group, which can influence its biological activity and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

4-cyclopentyl-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4S/c17-12-15-14-11(9-5-7-13-8-6-9)16(12)10-3-1-2-4-10/h5-8,10H,1-4H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYMKHAAKPHMAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=NNC2=S)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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